molecular formula C20H20N2O4 B5149140 (4Z)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione

(4Z)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione

Cat. No.: B5149140
M. Wt: 352.4 g/mol
InChI Key: KCNUSADNCKOYAU-VBKFSLOCSA-N
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Description

(4Z)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with ethoxy and hydroxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 1-(4-ethylphenyl)pyrazolidine-3,5-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Ru/Al2O3 in toluene have been reported to be effective in similar synthetic processes .

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4Z)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione is unique due to its specific substitution pattern and the presence of both ethoxy and hydroxy groups on the phenyl ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

(4Z)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-13-8-10-15(11-9-13)22-20(25)16(19(24)21-22)12-14-6-5-7-17(18(14)23)26-4-2/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNUSADNCKOYAU-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OCC)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C(=CC=C3)OCC)O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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